molecular formula C12H16N6O6 B075419 Nalpha-(2,4-Dinitrophenyl)-L-arginine CAS No. 1602-42-2

Nalpha-(2,4-Dinitrophenyl)-L-arginine

Cat. No. B075419
CAS RN: 1602-42-2
M. Wt: 340.29 g/mol
InChI Key: GZJXZYUXRVBOAH-VIFPVBQESA-N
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Description

“Nalpha-(2,4-Dinitrophenyl)-L-arginine” is a compound with the molecular formula C12H16N6O6 . It is also known by other names such as “N-2,4-Dnp-L-arginine”, “DNP-L-arginine”, and "(2S)-5-carbamimidamido-2-[(2,4-dinitrophenyl)amino]pentanoic acid" .


Molecular Structure Analysis

The molecular weight of “Nalpha-(2,4-Dinitrophenyl)-L-arginine” is 340.29 g/mol . Its IUPAC name is "(2 S )-5- (diaminomethylideneamino)-2- (2,4-dinitroanilino)pentanoic acid" . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Nalpha-(2,4-Dinitrophenyl)-L-arginine” include a molecular weight of 340.29 g/mol and a computed XLogP3-AA value of 0.9 .

Scientific Research Applications

Chiral Analysis in Pharmacology

Nalpha-(2,4-Dinitrophenyl)-L-arginine: is utilized in pharmacological research to analyze the chiral purity of drug compounds. The compound reacts with various amino acids to form diastereomers, which can be separated and quantified using chromatographic techniques .

Protein Structure Studies

Researchers use this compound in protein structure determination. By tagging amino acids with Nalpha-(2,4-Dinitrophenyl)-L-arginine , scientists can study protein folding and function through spectroscopic methods, enhancing our understanding of protein dynamics .

Enzyme Mechanism Elucidation

In enzymology, Nalpha-(2,4-Dinitrophenyl)-L-arginine helps in elucidating the mechanisms of enzymes that interact with L-arginine. It serves as a mimic to study enzyme-substrate interactions without the risk of enzymatic breakdown .

Food Science and Safety

The food industry employs this compound to test for the presence of L-arginine in food products, ensuring quality control and safety. It’s particularly useful in identifying adulteration or contamination in dietary supplements .

Environmental Monitoring

Nalpha-(2,4-Dinitrophenyl)-L-arginine: is used in environmental monitoring to detect and quantify L-arginine levels in water samples. This is crucial for assessing the impact of agricultural runoff on water quality .

Clinical Diagnostics

In clinical diagnostics, this reagent is applied to measure L-arginine concentrations in biological fluids, which is important for diagnosing metabolic disorders and monitoring patient health .

Material Science

Material scientists use Nalpha-(2,4-Dinitrophenyl)-L-arginine to create novel polymers and materials that can interact with biological molecules, opening up new possibilities in biocompatible materials .

Agricultural Research

Lastly, in agricultural research, the compound is used to study plant metabolism and stress responses, as L-arginine plays a significant role in plant growth and nitrogen metabolism .

Future Directions

“Nalpha-(2,4-Dinitrophenyl)-L-arginine” is currently used for R&D purposes . As our understanding of this compound and its properties continues to grow, it may find new applications in various fields.

Mechanism of Action

Target of Action

The primary target of Nalpha-(2,4-Dinitrophenyl)-L-arginine is the Glutathione S-transferase Mu 1 and Mu 2 . These enzymes play a crucial role in the detoxification of harmful compounds by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .

Mode of Action

Nalpha-(2,4-Dinitrophenyl)-L-arginine interacts with its targets by binding to the active sites of the Glutathione S-transferase enzymes . This interaction can lead to changes in the enzyme’s activity, potentially altering the detoxification process .

Biochemical Pathways

The compound affects the glutathione metabolic pathway . By interacting with the Glutathione S-transferase enzymes, it can influence the conjugation of glutathione to various compounds, affecting their detoxification . The downstream effects of this interaction can impact the overall detoxification process in the body .

Pharmacokinetics

Related compounds like 2,4-dinitrophenol exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of Nalpha-(2,4-Dinitrophenyl)-L-arginine’s action are largely dependent on its interaction with its target enzymes. By binding to the Glutathione S-transferase enzymes, it can influence the detoxification process, potentially leading to changes in the body’s ability to detoxify certain compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nalpha-(2,4-Dinitrophenyl)-L-arginine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target enzymes

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O6/c13-12(14)15-5-1-2-9(11(19)20)16-8-4-3-7(17(21)22)6-10(8)18(23)24/h3-4,6,9,16H,1-2,5H2,(H,19,20)(H4,13,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJXZYUXRVBOAH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-(2,4-Dinitrophenyl)-L-arginine

CAS RN

1602-42-2
Record name N-(2,4-Dinitrophenyl)-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1602-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(2,4-dinitrophenyl)-L-arginine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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